molecular formula C20H22FN3O7 B2953077 N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate CAS No. 1351609-96-5

N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Cat. No.: B2953077
CAS No.: 1351609-96-5
M. Wt: 435.408
InChI Key: UHZHWVOQJBKQCX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a synthetic small molecule of interest in medicinal chemistry and preclinical research. Its structure incorporates a piperazine core, a scaffold frequently investigated for its interaction with various biological targets and its presence in compounds with diverse pharmacological activities . The molecule is further functionalized with a 4-fluorobenzyl group and a furan-2-yl ketone moiety, features commonly explored in the design of bioactive molecules . Piperazine-carboxamide derivatives have been studied for their potential as inhibitors of specific enzymes, such as autotaxin, which is implicated in cancer pathology and other disease processes . The 4-fluorobenzyl substituent is a pharmacophore found in ligands targeting various receptors and enzymes, suggesting this compound could be a valuable intermediate or tool for developing novel therapeutic agents . The oxalate salt form enhances the compound's stability and solubility, making it suitable for various experimental applications. This product is provided for research purposes in chemical biology, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3.C2H2O4/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZHWVOQJBKQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Molecular Formula : C23H23FN4O4
  • Molecular Weight : 438.5 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Tyrosinase Inhibition : Compounds containing the 4-fluorobenzylpiperazine moiety have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders .
    • Case Study : A study identified a derivative with an IC50 of 0.18 μM against tyrosinase, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM). This suggests a strong potential for antimelanogenic applications .
  • P2X3 Receptor Modulation : The compound may also act as a modulator of P2X3 receptors, which are implicated in pain pathways. This modulation could offer therapeutic benefits for pain management .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, showing effectiveness against various bacterial strains. While specific data on this compound is limited, related piperazine derivatives have demonstrated notable antimicrobial effects.

Safety and Toxicity

Preliminary studies indicate that the compound exhibits low cytotoxicity in cellular models. For instance, the aforementioned tyrosinase inhibitor did not show cytotoxic effects on B16F10 cells during testing .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
Tyrosinase InhibitionCompetitive inhibitor
Pain ModulationP2X3 receptor modulation
AntimicrobialEffective against bacterial strainsPending further studies

Relevant Studies

  • Tyrosinase Inhibition Study :
    • Objective : Evaluate the efficacy of piperazine derivatives.
    • Findings : Compound with 4-fluorobenzylpiperazine moiety showed significant inhibition of tyrosinase activity.
    • Implications : Potential use in cosmetic formulations to reduce hyperpigmentation .
  • P2X3 Modulation Research :
    • Objective : Investigate the role of piperazine derivatives in pain management.
    • Findings : Compounds modulating P2X3 receptors could provide new avenues for analgesic drug development .

Comparison with Similar Compounds

Key Observations :

  • 4-Fluorophenyl (A3) showed the highest yield (57.3%), suggesting favorable synthetic accessibility.
  • Chlorinated analogs generally exhibit higher melting points than fluorinated ones, likely due to increased molecular symmetry or intermolecular interactions .

Piperazine-Carboxamide Derivatives with Heterocyclic Moieties

  • N-(3-Cyanophenyl)-4-(3-(3-oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22f): Incorporates a benzooxazinone scaffold. Synthesized in 70% yield via coupling reactions, demonstrating the versatility of the piperazine-carboxamide core .
  • 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide: Features a benzoxazolone ring; molecular formula C₂₂H₂₄N₅O₃. NMR data (δ = 2.70–8.57 ppm) confirm structural integrity .

Structural and Functional Implications

  • Fluorine Substituents : The 4-fluorobenzyl group enhances metabolic stability and binding affinity in kinase inhibitors, as seen in .
  • Furan-Oxoethyl Chain : The furan ring contributes to π-π stacking interactions, while the oxoethyl spacer may improve conformational flexibility for target engagement .
  • Oxalate Salt : Improves aqueous solubility compared to freebase forms, critical for in vivo applications .

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